REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C@H:7]([CH3:10])[CH2:8][O:9][C:4]=2[C:3]=1[F:13].C(N(CC)CC)C.[Cl:21]N1C(=O)CCC1=O.[BH4-].[Na+]>C(OCC)(=O)C.CN(C)C=O>[ClH:21].[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][CH:7]([CH3:10])[CH2:8][O:9][C:4]=2[C:3]=1[F:13] |f:3.4|
|
Name
|
|
Quantity
|
1.154 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C2=C(N[C@@H](CO2)C)C=C1)F
|
Name
|
|
Quantity
|
5.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
washed twice with 10 ml portions of 5% aqueous citric acid solution and once with 10 ml of dilute aqueous ammonia (described hereinabove)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant was then filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to about 30 ml
|
Type
|
ADDITION
|
Details
|
To the concentrate was added 0.72 ml of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
after cooling with ice-water
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.984 g | |
YIELD: CALCULATEDPERCENTYIELD | 433% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(NC(CO2)C)C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C@H:7]([CH3:10])[CH2:8][O:9][C:4]=2[C:3]=1[F:13].C(N(CC)CC)C.[Cl:21]N1C(=O)CCC1=O.[BH4-].[Na+]>C(OCC)(=O)C.CN(C)C=O>[ClH:21].[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][CH:7]([CH3:10])[CH2:8][O:9][C:4]=2[C:3]=1[F:13] |f:3.4|
|
Name
|
|
Quantity
|
1.154 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C2=C(N[C@@H](CO2)C)C=C1)F
|
Name
|
|
Quantity
|
5.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
washed twice with 10 ml portions of 5% aqueous citric acid solution and once with 10 ml of dilute aqueous ammonia (described hereinabove)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant was then filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to about 30 ml
|
Type
|
ADDITION
|
Details
|
To the concentrate was added 0.72 ml of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
after cooling with ice-water
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.984 g | |
YIELD: CALCULATEDPERCENTYIELD | 433% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(NC(CO2)C)C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |